molecular formula C17H19N3O3S2 B11215275 ethyl 4-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate

ethyl 4-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate

Cat. No.: B11215275
M. Wt: 377.5 g/mol
InChI Key: HWMTZGMJIDACFH-UHFFFAOYSA-N
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Description

ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrrolidine ring, a thiazolidine ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, which can be synthesized through a multicomponent reaction involving a thiol, an amine, and a carbonyl compound . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors . The final step involves esterification to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[4-AMINO-5-(PYRROLIDINE-1-CARBONYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BENZOATE is unique due to its combination of a pyrrolidine ring, a thiazolidine ring, and an ester group. This combination provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds .

Properties

Molecular Formula

C17H19N3O3S2

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 4-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate

InChI

InChI=1S/C17H19N3O3S2/c1-2-23-16(22)11-5-7-12(8-6-11)20-14(18)13(25-17(20)24)15(21)19-9-3-4-10-19/h5-8H,2-4,9-10,18H2,1H3

InChI Key

HWMTZGMJIDACFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCC3)N

Origin of Product

United States

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